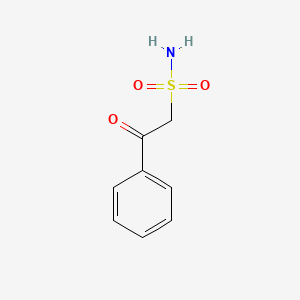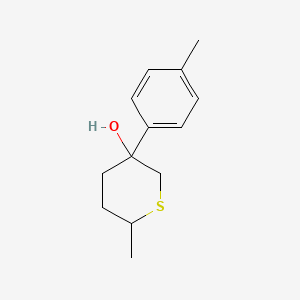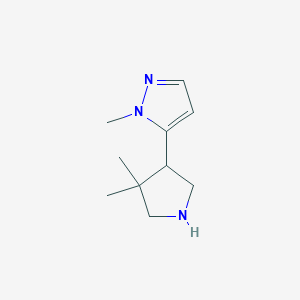
5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a pyrazole ring substituted with a 4,4-dimethylpyrrolidin-3-yl group and a methyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the pyrazole ring and the pyrrolidine moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.
化学反応の分析
Types of Reactions
5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
科学的研究の応用
5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-(4,4-Dimethylpyrrolidin-3-yl)-3-methyl-1H-pyrazole
- 5-(4,4-Dimethylpyrrolidin-3-yl)-1,3-dimethyl-1H-pyrazole
- 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-indole
Uniqueness
5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
5-(4,4-dimethylpyrrolidin-3-yl)-1-methylpyrazole |
InChI |
InChI=1S/C10H17N3/c1-10(2)7-11-6-8(10)9-4-5-12-13(9)3/h4-5,8,11H,6-7H2,1-3H3 |
InChIキー |
DKOYUIGYIYTXCW-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCC1C2=CC=NN2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


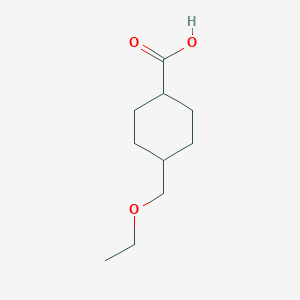
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13253237.png)
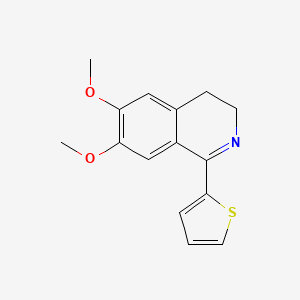
![tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B13253265.png)



![3-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13253280.png)
![2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13253292.png)
